molecular formula C24H17ClN2O3 B14089012 1-(4-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14089012
M. Wt: 416.9 g/mol
InChI Key: SKVUNLOSHDBFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-7-methyl-2-(4-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a chromeno-pyrrole core structure, which is further substituted with chlorophenyl, methyl, and pyridyl groups. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-7-methyl-2-(4-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including condensation reactions, cyclization, and functional group modifications. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 4-methyl-2-pyridinecarboxaldehyde in the presence of a suitable catalyst to form an intermediate. This intermediate then undergoes cyclization with a chromone derivative under acidic or basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-7-methyl-2-(4-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-chlorophenyl)-7-methyl-2-(4-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-7-methyl-2-(4-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-(4-chlorophenyl)-7-methyl-2-(4-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one: This compound shares a similar pyrrole core structure but differs in the substitution pattern, leading to different chemical and biological properties.

    2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a different heterocyclic core but shares some structural similarities, such as the presence of chlorophenyl and pyridyl groups.

The uniqueness of 1-(4-chlorophenyl)-7-methyl-2-(4-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C24H17ClN2O3

Molecular Weight

416.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H17ClN2O3/c1-13-3-8-18-17(11-13)22(28)20-21(15-4-6-16(25)7-5-15)27(24(29)23(20)30-18)19-12-14(2)9-10-26-19/h3-12,21H,1-2H3

InChI Key

SKVUNLOSHDBFSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.